![molecular formula C19H18N4S B2923517 N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-51-4](/img/structure/B2923517.png)
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often proceed via initial displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide an intermediate .作用機序
Target of Action
Similar compounds have been reported to interact with various protein enzymes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting they may affect pathways related to these biological processes.
Pharmacokinetics
Similar compounds have been reported to exhibit significant systemic exposure and oral bioavailability .
Result of Action
Similar compounds have been reported to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting that they may exert protective effects against oxidative stress and microbial infections at the molecular and cellular levels.
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction conditions , suggesting that environmental factors may also influence the compound’s action and stability.
実験室実験の利点と制限
One of the advantages of using N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in lab experiments is its stability and ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Another direction is the investigation of the role of this compound in modulating the gut microbiome and its potential use in treating gut-related disorders. Additionally, the use of this compound in combination with other therapies for cancer and other diseases is an area of ongoing research.
合成法
The synthesis of N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves the reaction of 4-pyridinecarboxaldehyde with 2-aminothiophenol, followed by the addition of 1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and ammonium acetate. The reaction is carried out in the presence of a catalyst and a solvent, and the product is purified by column chromatography. The yield of this compound is around 50%, and the compound is stable under normal laboratory conditions.
科学的研究の応用
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has shown promising results in various scientific research applications. It has been reported to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its role in modulating the immune system and improving wound healing.
特性
IUPAC Name |
N-phenyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c24-19(21-16-5-2-1-3-6-16)23-14-13-22-12-4-7-17(22)18(23)15-8-10-20-11-9-15/h1-12,18H,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOIQXWSXMBLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)
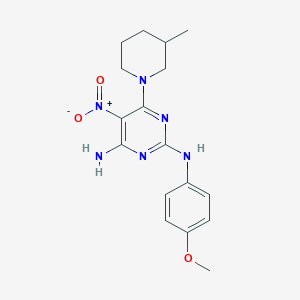
![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)
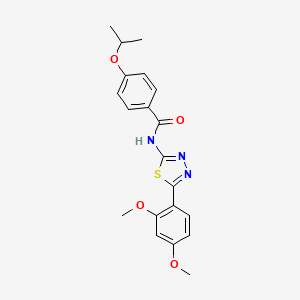
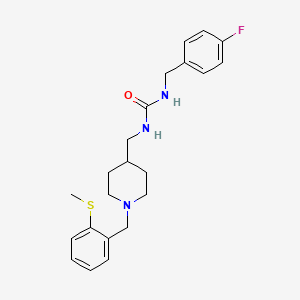
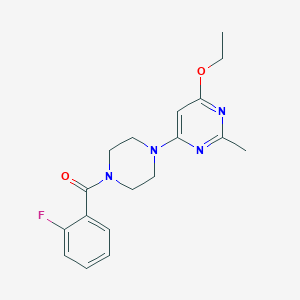
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2923449.png)

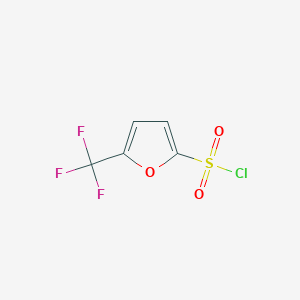

![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)